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Compound of Interest

4-Chloro-2,6-dimethoxypyrimidine-
5-carbaldehyde

Cat. No.: B1640236

Compound Name:

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,6-
dimethoxypyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability
of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CAS No. 134221-52-6). As a highly
functionalized heterocyclic compound, it serves as a versatile intermediate in medicinal
chemistry and drug development, notably in the synthesis of metabolites of therapeutic agents
like Allopurinol.[1] This document elucidates the molecule's structural features, delineates the
reactivity of its key functional groups—the activated chloro-substituent, the electrophilic
carbaldehyde, and the electron-rich dimethoxypyrimidine core—and discusses its stability
profile under various conditions. Detailed experimental protocols for representative
transformations, supported by mechanistic insights and safety considerations, are provided for
researchers and scientists in the field.

Introduction and Physicochemical Profile

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a trifunctional pyrimidine derivative.
The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, and the
specific arrangement of substituents on this compound presents a unique combination of
reactive sites. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-
carbaldehyde group significantly activates the C4 position for nucleophilic displacement, while
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the aldehyde itself offers a handle for a variety of condensation and redox reactions. The C2
and C6 methoxy groups modulate the ring's electronic properties, influencing the overall
reactivity.

Its primary recognized application is as an intermediate in the synthesis of 4,6-
Dihydroxypyrazolo[3,4-d]pyrimidine, a major metabolite of the xanthine oxidase inhibitor,
Allopurinol.[1] Understanding its chemical behavior is therefore critical for leveraging its
synthetic potential.

Physicochemical Specifications

Property Value Source(s)

CAS Number 134221-52-6 [11[2][3]

Molecular Formula C7H7CIN20s [11[2][3]

Molecular Weight 202.6 g/mol [1]
White to off-white crystalline

Appearance _ [4]
solid

Purity Typically =297% [3]

- Soluble in dichloromethane

Solubility
and methanol.[1]
4-chloro-2,6-

IUPAC Name dimethoxypyrimidine-5- [3]
carbaldehyde
CIC1=NC(OC)=NC(OC)=C1C=

SMILES o [3]

Spectroscopic and Analytical Profile

Characterization of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is typically achieved
through a combination of standard analytical techniques. A comprehensive data package for a
reference standard would include:

» H-NMR: To confirm the proton environment and structural integrity.
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o Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
e High-Performance Liquid Chromatography (HPLC): To determine purity.

« Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=0 of
the aldehyde, C-ClI, aromatic C=N).[2]

Chemical Reactivity and Mechanistic
Considerations

The reactivity of this molecule is governed by the interplay of its three principal functional
domains: the C4-chloro leaving group, the C5-aldehyde, and the dimethoxypyrimidine ring.
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Caption: Key reactive domains of the molecule.

Nucleophilic Aromatic Substitution (SNAr) at the C4
Position

The most significant reaction pathway for this compound is the nucleophilic aromatic
substitution (SNAr) of the chloride at the C4 position. The pyrimidine ring is inherently electron-
deficient, which stabilizes the negative charge of the intermediate Meisenheimer complex,
thereby facilitating the substitution.
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Causality: The presence of two ring nitrogens and the adjacent electron-withdrawing aldehyde
group makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. This
is a common and predictable reaction for chloropyrimidines.[5][6]

o With Amines (Amination): Primary and secondary amines readily displace the chloride to
form 4-amino-2,6-dimethoxypyrimidine derivatives. This reaction is typically performed in a
polar solvent with a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCI
byproduct.[7]

o With Alkoxides (Alkoxylation): Reaction with sodium or potassium alkoxides (e.g., sodium
methoxide, sodium ethoxide) in the corresponding alcohol solvent yields 4-alkoxy-2,6-
dimethoxypyrimidine derivatives.[8]

» With Thiols (Thiolation): Thiolates can displace the chloride to form the corresponding
thioethers.

Reactions of the C5-Carbaldehyde Group

The aldehyde functional group provides a second, orthogonal site for chemical modification.

o Condensation Reactions: The aldehyde readily participates in base-catalyzed condensation
reactions with active methylene compounds (e.g., malononitrile, acetophenone) in reactions
such as the Knoevenagel or Claisen-Schmidt condensation.[5] This allows for the extension
of the carbon framework at the C5 position.

o Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g.,
sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.

e Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing
agents like sodium borohydride (NaBHa4) without affecting the chloro-substituent.

o Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, although
this may compete with reactions at other sites depending on the conditions.

Stability and Handling
Storage and General Stability
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For long-term viability, the compound should be stored at -20°C in a tightly sealed container.[1]
It is stable under these recommended conditions. As with many chlorinated organic
compounds, it should be kept away from heat and sources of ignition.[9][10]

Degradation Pathways and Incompatibilities

e pH Sensitivity: While stable in neutral or mildly acidic conditions, the compound may be
susceptible to degradation under strongly alkaline conditions. High concentrations of
hydroxide or alkoxides could potentially lead to hydrolysis of the chloride or other side
reactions.[5][11]

» Moisture Sensitivity: The presence of moisture could lead to slow hydrolysis of the C-Cl bond
over time.[11] Therefore, storage in a dry, inert atmosphere is recommended.

e Incompatible Materials: Avoid strong oxidizing agents and strong bases.[12]

e Thermal and Light Sensitivity: Like many aromatic aldehydes, prolonged exposure to light
and high temperatures should be avoided to prevent potential polymerization or degradation.
[11]

Safety and Handling

Based on safety data sheets for analogous chemical structures, appropriate personal
protective equipment (PPE) is mandatory when handling this compound.

» Personal Protection: Wear protective gloves, clothing, and eye/face protection.[9][13]

» Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10]
Wash hands thoroughly after handling.[12][13]

o Fire Safety: In case of fire, use carbon dioxide, dry powder, or water spray.[12] Combustion
may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen
chloride.[9]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized
based on the specific substrate and laboratory conditions.
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Protocol: Nucleophilic Aromatic Substitution with an
Amine

This protocol describes the reaction with a generic secondary amine, R2NH.

1. Dissolve 4-chloro-2,6-dimethoxy-
pyrimidine-5-carbaldehyde (1 eq)
in a suitable solvent (e.g., EtOH, MeCN).

'

2. Add amine (1.1 eq) and
a non-nucleophilic base
(e.g., Triethylamine, 1.5 eq).

'

3. Heat the mixture under reflux
(e.g., 3-6 hours). Monitor reaction
progress by TLC or LC-MS.

'

4. Cool to RT. Concentrate under
reduced pressure. Partition between
water and an organic solvent (e.g., EtOAc).

'

5. Wash organic layer with brine, dry
over Na2S0s, and concentrate. Purify
the crude product via column chromatography.

End
(Isolated Product)

Click to download full resolution via product page
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Caption: Workflow for a typical SNAr amination reaction.

Methodology:

To a stirred solution of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (1.0 eq) in
ethanol (5-10 mL per mmol of starting material), add the desired amine (1.1 eq).

Add triethylamine (1.5 eq) to the mixture.

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography
(TLC) or LC-MS.[5][7]

Upon completion, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure.
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate in
vacuo.

Purify the resulting crude material by flash column chromatography on silica gel to yield the
desired 4-amino-substituted product.

Protocol: Claisen-Schmidt Condensation

This protocol describes the condensation of the aldehyde with acetophenone.
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1. Mix the pyrimidine-carbaldehyde (1 eq)
and acetophenone (1 eq) in a
solvent (e.g., Ethanol).

'

2. Add a strong base
(e.g., solid NaOH or KOH, >2 eq)
to the mixture.

'

3. Stir at room temperature or heat
to reflux (e.g., 1-3 hours).
Monitor reaction by TLC for product precipitation.

'

4. Cool the mixture. Isolate the
precipitated product by filtration.

:

5. Wash the solid with cold solvent
(e.g., ethanol) to remove impurities.
Recrystallize if necessary.

End
(Purified Chalcone-like Product)

Click to download full resolution via product page

Caption: Workflow for a Claisen-Schmidt condensation reaction.

Methodology:

 In a round-bottom flask, prepare a mixture of 4-Chloro-2,6-dimethoxypyrimidine-5-
carbaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.[5]
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e Add solid sodium hydroxide (2-5 eq) to the stirring mixture.

o Continue stirring at room temperature or heat under reflux for 1-3 hours. The reaction
progress can often be observed by the formation of a precipitate.[5]

» After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.
o Collect the solid product by vacuum filtration.

o Wash the filter cake with cold ethanol to remove unreacted starting materials and excess
base.

e The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a valuable and versatile building block
for organic synthesis. Its reactivity is dominated by two key sites: the C4-chloro group, which is
highly activated for nucleophilic aromatic substitution, and the C5-carbaldehyde, which readily
undergoes a range of carbonyl chemistry. A thorough understanding of its stability profile and
handling requirements is essential for its safe and effective use. The protocols and mechanistic
insights provided in this guide offer a solid foundation for chemists to exploit the synthetic
potential of this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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